5-Bromothiazole-2-carboxamide
Overview
Description
5-Bromothiazole-2-carboxamide: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazole-2-carboxamide typically involves the bromination of thiazole-2-carboxamide. One common method is the reaction of thiazole-2-carboxamide with bromine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but it generally requires controlled temperature and reaction time to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Chemistry: 5-Bromothiazole-2-carboxamide is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Thiazole-2-carboxamide: Lacks the bromine substitution, resulting in different chemical and biological properties.
5-Chlorothiazole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
2-Aminothiazole: Contains an amino group instead of a carboxamide group, resulting in different chemical behavior and applications.
Uniqueness: 5-Bromothiazole-2-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYOPBPBIOHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626212 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-64-1 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-thiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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